Acetic acid;4-(1,3-dithiolan-2-yl)phenol
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Overview
Description
Acetic acid;4-(1,3-dithiolan-2-yl)phenol is an organic compound with the molecular formula C9H10OS2. It is also known by other names such as 2-(4-Hydroxyphenyl)-1,3-dithiolane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(1,3-dithiolan-2-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolane ring . The reaction conditions often include:
Temperature: Room temperature to reflux conditions
Catalysts: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride
Solvents: Organic solvents like dichloromethane or ethanol
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents may vary to ensure cost-effectiveness and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-(1,3-dithiolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dithiolane ring can be reduced to form thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of thiols.
Substitution: Formation of halogenated or nitrated phenols.
Scientific Research Applications
Acetic acid;4-(1,3-dithiolan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the phenol group.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;4-(1,3-dithiolan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant. The dithiolane ring can interact with metal ions, potentially inhibiting metalloenzymes. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)-1,3-dithiolane
- 4-(1,3-Dithiolan-2-yl)phenoxyacetic acid
- 1,3-Dithiolane derivatives
Uniqueness
Acetic acid;4-(1,3-dithiolan-2-yl)phenol is unique due to its combination of a phenol group and a 1,3-dithiolane ring. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of both functional groups allows for versatile applications in various fields .
Properties
CAS No. |
150372-43-3 |
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Molecular Formula |
C11H14O3S2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
acetic acid;4-(1,3-dithiolan-2-yl)phenol |
InChI |
InChI=1S/C9H10OS2.C2H4O2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;1-2(3)4/h1-4,9-10H,5-6H2;1H3,(H,3,4) |
InChI Key |
QTSDPSBFXMMHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CSC(S1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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